![molecular formula C19H16N6OS B2941715 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 868967-25-3](/img/structure/B2941715.png)

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

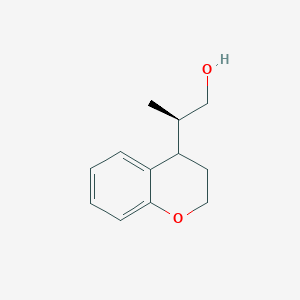

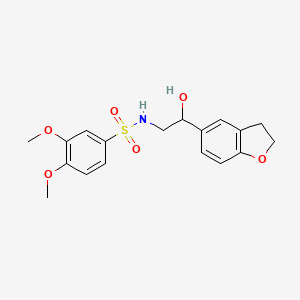

The compound “2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups including a pyridine ring, a triazole ring, a pyridazine ring, and an acetamide group .

Molecular Structure Analysis

The molecule contains several heterocyclic rings, including a pyridine ring, a triazole ring, and a pyridazine ring. These rings are fused together, creating a complex three-dimensional structure .Applications De Recherche Scientifique

Synthesis and Insecticidal Applications

- The synthesis of heterocyclic compounds incorporating a thiadiazole moiety has been explored for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Such compounds, including pyrrole, pyridine, and triazolo[4,3-b]pyridazine derivatives, demonstrate a range of insecticidal activities, highlighting the chemical versatility and potential agricultural applications of these compounds (Fadda et al., 2017).

Antimicrobial Activity

- Research into thienopyrimidine and pyridotriazine derivatives has revealed pronounced antimicrobial activity, suggesting their utility in developing new therapeutic agents. This work emphasizes the importance of heterocyclic compounds in medicinal chemistry for combating microbial resistance (Bhuiyan et al., 2006).

Biological Assessment of Fused Heterocyclic Triazoles

- The development of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been undertaken to explore their biological properties. Such studies are crucial for expanding the scope of heterocyclic compounds in drug development, with a focus on their synthesis and pharmacological evaluation (Karpina et al., 2019).

Antihistaminic and Anti-inflammatory Activities

- Investigations into fused pyridazines have shown that certain compounds exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This research underscores the therapeutic potential of heterocyclic compounds in treating allergic conditions and inflammatory responses (Gyoten et al., 2003).

Exploration of Pyridine-Pyrazole Hybrid Derivatives

- The synthesis and in vitro screening of pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities highlight the ongoing exploration of heterocyclic compounds in addressing various biomedical challenges. Molecular docking screenings towards specific proteins further illustrate the potential of these compounds in targeted therapies (Flefel et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been reported to inhibitc-Met kinase . Other targets could include CDK4/6 and Janus kinases (JAKs) , which are often targeted by similar compounds.

Mode of Action

Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the phosphorylation and activation of downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. For instance, c-Met kinase is involved in cell growth, survival, and migration through the HGF/c-Met signaling pathway . CDK4/6 and JAKs are involved in cell cycle regulation and cytokine signaling, respectively .

Pharmacokinetics

Similar compounds have been designed to have good bioavailability and reduced cyp inhibition .

Result of Action

The result of this compound’s action would depend on its specific targets and mode of action. In general, inhibition of kinases like c-Met, CDK4/6, and JAKs can lead to decreased cell proliferation and increased apoptosis, potentially making this compound useful for cancer therapy .

Propriétés

IUPAC Name |

N-(2-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c1-13-6-2-3-7-14(13)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)15-8-4-5-11-20-15/h2-11H,12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQGYSKDMLSINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2941635.png)

![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2941639.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)

![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)

![2-[[4-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]phenyl]methoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2941654.png)